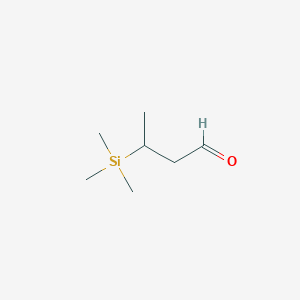
3-(Trimethylsilyl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trimethylsilyl)butanal: is an organic compound characterized by the presence of a trimethylsilyl group attached to a butanal structure. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This structural group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyl)butanal typically involves the introduction of the trimethylsilyl group to a butanal molecule. One common method is the reaction of butanal with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Trimethylsilyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used to substitute the trimethylsilyl group.
Major Products Formed:
Oxidation: 3-(Trimethylsilyl)butanoic acid.
Reduction: 3-(Trimethylsilyl)butanol.
Substitution: Various substituted butanal derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-(Trimethylsilyl)butanal has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the study of biochemical pathways and as a reagent in various biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Trimethylsilyl)butanal involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The aldehyde group in this compound can undergo nucleophilic addition reactions, forming intermediates that can be further transformed into various products .
Comparaison Avec Des Composés Similaires
3-Methylbutanal: Similar in structure but lacks the trimethylsilyl group.
2-Methylbutanal: Another branched aldehyde with a different substitution pattern.
2-Methylpropanal: A related compound with a different carbon chain length.
Uniqueness: 3-(Trimethylsilyl)butanal is unique due to the presence of the trimethylsilyl group, which imparts chemical inertness and a large molecular volume. This makes it particularly useful as a protecting group in organic synthesis and allows for selective reactions to occur .
Propriétés
Numéro CAS |
37935-86-7 |
|---|---|
Formule moléculaire |
C7H16OSi |
Poids moléculaire |
144.29 g/mol |
Nom IUPAC |
3-trimethylsilylbutanal |
InChI |
InChI=1S/C7H16OSi/c1-7(5-6-8)9(2,3)4/h6-7H,5H2,1-4H3 |
Clé InChI |
ZIKXZJFWJBJPBT-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=O)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


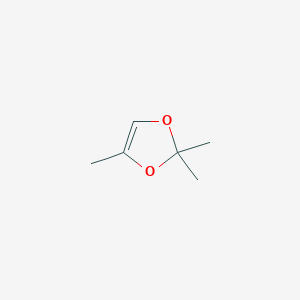
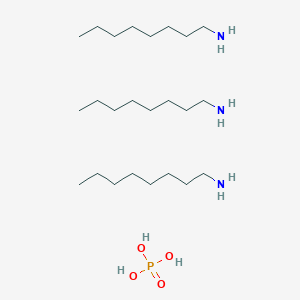
![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)
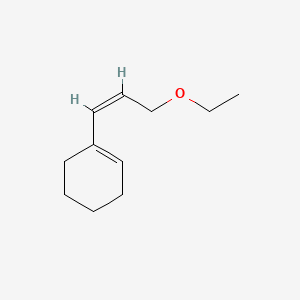
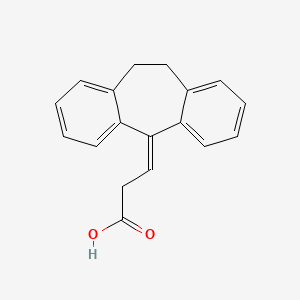
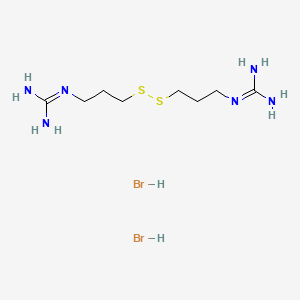
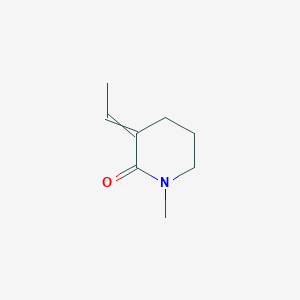
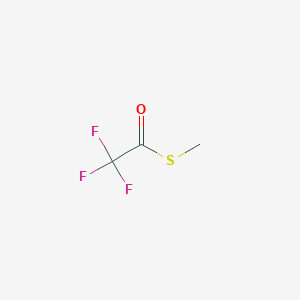
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)

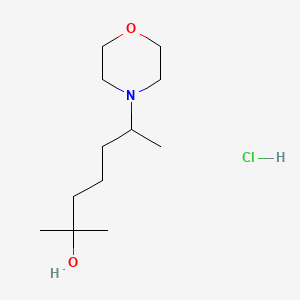
![7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine](/img/structure/B14668082.png)
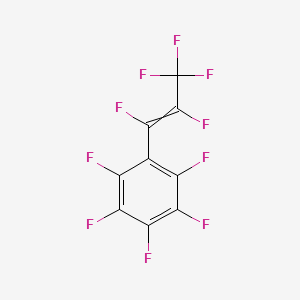
![N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid](/img/structure/B14668091.png)
